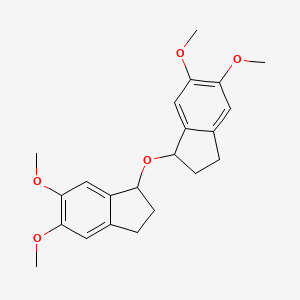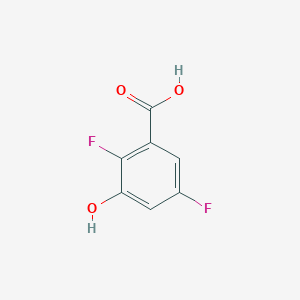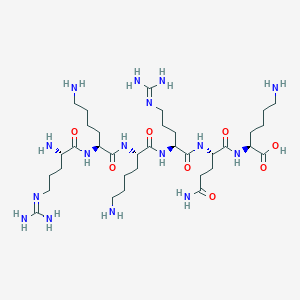![molecular formula C11H22O2Si B15159575 (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal CAS No. 847260-06-4](/img/structure/B15159575.png)
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is an organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides stability and resistance to various reaction conditions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, often in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds efficiently at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal undergoes various chemical reactions, including:
Substitution: The silyl ether group can be substituted by other protecting groups or removed under acidic conditions or using fluoride ions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Tetra-n-butylammonium fluoride (TBAF), acetic acid
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free hydroxyl compounds
Scientific Research Applications
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is used in various scientific research applications:
Mechanism of Action
The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk and electronic properties of the silyl group, which shield the hydroxyl group from nucleophilic and electrophilic attacks .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl ethers: Similar in function but with different steric and electronic properties.
Trimethylsilyl ethers: Less stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More stable under acidic conditions but less commonly used.
Uniqueness
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides sufficient steric hindrance to protect the hydroxyl group while being relatively easy to remove under mild conditions. This makes it a versatile and valuable compound in synthetic organic chemistry .
Properties
CAS No. |
847260-06-4 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
(4R)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enal |
InChI |
InChI=1S/C11H22O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h7-10H,1-6H3/t10-/m1/s1 |
InChI Key |
MFEMTJAKNSWHBJ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C=CC=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C=CC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
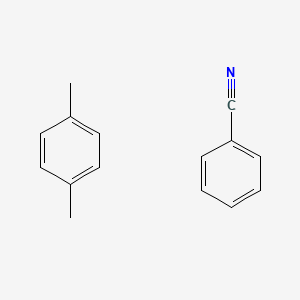
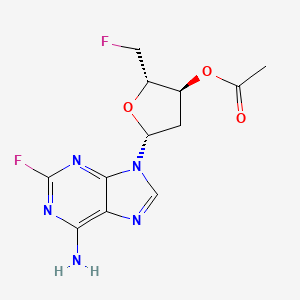
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
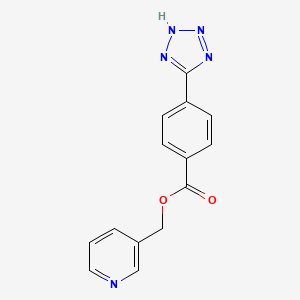
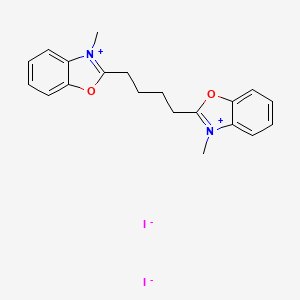
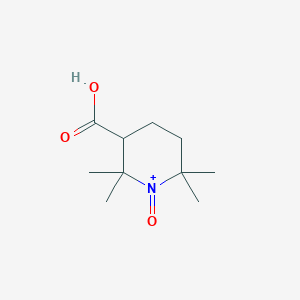
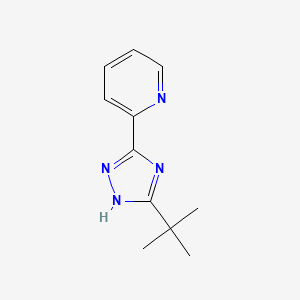
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
